3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one
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Overview
Description
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of brominated pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one typically involves the bromination of a cyclopropylpyrrole precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrrole derivative.
Scientific Research Applications
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems and as a probe for biochemical pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-cyclopropyl-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, or iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C7H7Br2NO |
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Molecular Weight |
280.94 g/mol |
IUPAC Name |
3,4-dibromo-1-cyclopropyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H7Br2NO/c8-5-3-10(4-1-2-4)7(11)6(5)9/h4H,1-3H2 |
InChI Key |
HBZYIIDYTYJNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=C(C2=O)Br)Br |
Origin of Product |
United States |
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